2-Azabicyclo[2.2.2]octan-4-amine
Description
Significance of Bridged Nitrogen Heterocycles in Contemporary Chemical Research
Nitrogen heterocycles are fundamental structural motifs in the field of medicinal chemistry, with a significant percentage of small-molecule drugs approved by the U.S. FDA containing at least one such ring system. acs.org Statistics indicate that over 85% of all biologically active chemical entities incorporate a heterocycle, and approximately 60% of unique small-molecule drugs feature a nitrogen-containing heterocycle. acs.orgnih.govrsc.orgnih.gov This prevalence underscores their central role in modern drug design. nih.gov
Structural Characteristics and Conformational Rigidity of the 2-Azabicyclo[2.2.2]octane Framework
The 2-azabicyclo[2.2.2]octane scaffold is a bridged bicyclic system characterized by a high degree of conformational rigidity. researchgate.net This rigidity stems from its cage-like structure, which severely restricts bond rotation, leading to well-defined spatial relationships between atoms. This framework has been explored as a saturated bioisostere for the phenyl ring, offering a three-dimensional alternative to a flat aromatic system while maintaining similar distances and angles between substitution points. nih.gov
The structural rigidity of the bicyclo[2.2.2]octane core forces substituents into specific orientations. This predictable geometry is a significant advantage in rational drug design, allowing chemists to create molecules with a high degree of pre-organization for binding to target proteins. The replacement of a carbon atom with a nitrogen atom at the 2-position introduces a polar center and a potential hydrogen bond donor or acceptor, further enhancing the scaffold's utility in creating molecules with specific biological interactions. nih.gov
A comparison of the geometric parameters of the bicyclo[2.2.2]octane system with a para-substituted phenyl ring highlights their structural similarities, supporting the concept of bioisosterism.
| Scaffold | Parameter 'r' (Å) | Parameter 'd' (Å) | Angle φ1 (°) | Angle φ2 (°) |
|---|---|---|---|---|
| para-Substituted Phenyl | 2.78–2.80 | 5.90–5.93 | 178–179 | 178–179 |
| Bicyclo[2.2.2]octane | 2.53–2.55 | 5.56–5.58 | 176–177 | 176–177 |
Data sourced from X-ray crystallography studies and computational analysis. nih.gov
Rationale for Research Focus on the 4-Amine Substitution Pattern
The strategic placement of functional groups on a rigid scaffold is a cornerstone of medicinal chemistry. The focus on the 4-amine substitution pattern on the 2-azabicyclo[2.2.2]octane framework is driven by the crucial role of the amino group in molecular interactions. The primary amine (–NH₂) is a key pharmacophoric feature, capable of acting as a hydrogen bond donor and a protonatable center, which can engage in ionic interactions with biological targets like enzymes and receptors. nih.gov
The rigid bicyclic structure ensures that the 4-amino group is projected into a specific region of space, away from the bulk of the scaffold. This defined orientation can be critical for fitting into a specific binding pocket and establishing productive interactions. The combination of the conformationally restricted 2-azabicyclo[2.2.2]octane core and the functionally important amino group at the 4-position creates a powerful platform for the design of potent and selective therapeutic agents. Research on analogous scaffolds, such as 4-aminobicyclo[2.2.2]octanones, has demonstrated that this substitution pattern is a fruitful avenue for discovering compounds with significant biological activities. researchgate.net The 4-aminopyrazolopyrimidine scaffold, for instance, owes its broad utility as a kinase inhibitor to the hydrogen bonding capabilities of its 4-amino group within the ATP binding site. nih.gov This precedent further validates the investigation of the 4-amine substitution on the novel 2-azabicyclo[2.2.2]octane framework.
Structure
3D Structure
Properties
Molecular Formula |
C7H14N2 |
|---|---|
Molecular Weight |
126.20 g/mol |
IUPAC Name |
2-azabicyclo[2.2.2]octan-4-amine |
InChI |
InChI=1S/C7H14N2/c8-7-3-1-6(2-4-7)9-5-7/h6,9H,1-5,8H2 |
InChI Key |
DBWCLVFAZDYSND-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2(CCC1NC2)N |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 2 Azabicyclo 2.2.2 Octan 4 Amine and Derivatives
Strategic Retrosynthetic Analysis of the 2-Azabicyclo[2.2.2]octan-4-amine Scaffold
A retrosynthetic analysis of the this compound scaffold reveals several key bond disconnections that lead to viable starting materials. The core bicyclic system can be conceptually disassembled through the cleavage of one or more carbon-nitrogen or carbon-carbon bonds. A primary disconnection of the C4-amino group leads back to a functionalized 2-azabicyclo[2.2.2]octanone intermediate. This ketone can be further simplified by breaking the bicyclic framework.
One common retrosynthetic approach involves a [4+2] cycloaddition, where the six-membered ring is disconnected to a diene and a dienophile. For the 2-azabicyclo[2.2.2]octane system, this translates to a hetero-Diels-Alder reaction between a 1,3-cyclohexadiene (B119728) derivative and an imine or its equivalent. walshmedicalmedia.com Another powerful strategy involves intramolecular cyclization, where a suitably functionalized cyclohexylamine (B46788) or piperidine (B6355638) derivative undergoes ring closure to form the bridged bicyclic structure. cdnsciencepub.comtandfonline.com Furthermore, ring expansion or rearrangement reactions, such as the Beckmann rearrangement of a bicyclo[2.2.1]heptanone derivative, offer an alternative pathway to the desired scaffold. researchgate.net
Cyclization-Based Approaches for Bicyclic Core Construction
Cyclization reactions are fundamental to the synthesis of the 2-azabicyclo[2.2.2]octane core, providing a direct means to construct the characteristic bridged bicyclic structure.
Intramolecular cyclization offers an effective route to the 2-azabicyclo[2.2.2]octane framework. A notable method involves the thermal cyclization of 4-aminocyclohexane carboxylic acid, which can be derived from the hydrogenation of p-aminobenzoic acid. tandfonline.com Heating a mixture of the cis- and trans-isomers of 4-aminocyclohexane carboxylic acid leads to epimerization and subsequent lactamization, forming the bicyclic lactam. This intermediate can then be reduced to yield the 2-azabicyclo[2.2.2]octane core. tandfonline.com
Another approach utilizes the intramolecular cyclization of N-chloramines in an acidic medium. cdnsciencepub.com This method has been successfully applied to the synthesis of various bridged azabicyclic systems, including 2-azabicyclo[2.2.2]octanes. The reaction is believed to proceed through an electrophilic chlorination of an enol ether double bond, followed by nucleophilic attack by the nitrogen to form the bicyclic ring. cdnsciencepub.com Cascade reactions involving intramolecular nitrone dipolar cycloadditions have also been employed, leading to the formation of the 2-azabicyclo[2.2.2]octane skeleton with a fused isoxazolidine (B1194047) ring. whiterose.ac.ukrsc.org
The Diels-Alder reaction, a powerful tool in organic synthesis, provides a convergent approach to the 2-azabicyclo[2.2.2]octane scaffold. The hetero-Diels-Alder reaction, in particular, has been extensively utilized. walshmedicalmedia.comthieme-connect.com In this approach, an in situ generated imine, acting as the dienophile, reacts with a suitable diene to construct the bicyclic core. walshmedicalmedia.com
One prominent example is the reaction of 4-alkenyl-substituted N-silyl-1,4-dihydropyridines, which undergo an intramolecular hetero-Diels-Alder reaction to form tricyclic imines containing the 2-azabicyclo[2.2.2]octane framework. thieme-connect.com This reaction is often catalyzed by Lewis acids and proceeds with high regioselectivity. Another variation involves a three-component aza-Diels-Alder reaction of aromatic amines, aldehydes, and enones, catalyzed by molecular iodine under microwave irradiation, to efficiently produce 2-azabicyclo- -cyclooctanones. walshmedicalmedia.com The resulting cycloadducts can then be further functionalized to introduce the desired amine group at the C4 position.
Table 1: Examples of Diels-Alder Reactions in 2-Azabicyclo[2.2.2]octane Synthesis
| Diene/Precursor | Dienophile/Precursor | Catalyst/Conditions | Product | Reference |
|---|---|---|---|---|
| 4-Alkenyl-substituted N-silyl-1,4-dihydropyridines | Intramolecular | Trifluoroacetic acid | Tricyclic imines with 2-azabicyclo[2.2.2]octane scaffold | thieme-connect.com |
| Aromatic amines, aldehydes, enones | Imine (in situ) | Molecular iodine, microwave | 2-Azabicyclo- -cyclooctanones | walshmedicalmedia.com |
| 1,3-Cyclohexadiene | Methyleneurethan (in situ) | Not specified | 2-Carbethoxy-2-azabicyclo[2.2.2]oct-5-ene | researchgate.net |
| 1-Methyl-2(1H)-pyridone | Maleic anhydride | Not specified | Adduct with isoquinuclidine ring | researchgate.net |
Photochemical and Acid Hydrolysis Routes from Advanced Intermediates
Photochemical reactions offer unique pathways to access the 2-azabicyclo[2.2.2]octane skeleton. For instance, the irradiation of N-alkoxycarbonyl-1,2-dihydropyridines can lead to the formation of N-alkoxycarbonyl-2-azabicyclo[2.2.0]hex-5-enes through an electrocyclic ring closure. clockss.org While this provides a related bicyclic system, further transformations would be necessary to arrive at the 2-azabicyclo[2.2.2]octane core.
Acid hydrolysis plays a crucial role in the transformation of advanced intermediates into the desired 2-azabicyclo[2.2.2]octane derivatives. For example, in syntheses proceeding through lactam intermediates, such as those formed via Beckmann rearrangement or intramolecular cyclization, acid or base hydrolysis can be employed to unmask carboxylic acid or amine functionalities. tandfonline.comchemshuttle.com Furthermore, the solvolysis of N-chloramines of enol ether ethylene (B1197577) ketals under acidic conditions leads to intramolecular cyclization, forming bridged azabicyclic ketones. cdnsciencepub.com This process involves the reaction of an unsaturated open form of the dioxolane, highlighting the role of acid in promoting the key cyclization step. cdnsciencepub.com
Rearrangement Reactions in 2-Azabicyclo[2.2.2]octane Synthesis
Rearrangement reactions provide a powerful and often elegant strategy for the construction of complex molecular architectures from more readily available starting materials.
The Beckmann rearrangement, a classic named reaction in organic chemistry, has been successfully applied to the synthesis of the 2-azabicyclo[2.2.2]octane ring system. researchgate.netwikipedia.org This reaction typically involves the treatment of an oxime with an acid or other promoting agent to induce a rearrangement to an amide. wikipedia.org In the context of bridged ring formation, a bicyclo[2.2.2]octan-2-one can be converted to its corresponding oxime, which then undergoes a Beckmann rearrangement to yield a lactam with the expanded 2-azabicyclo[3.2.2]nonane skeleton. researchgate.netnih.gov Subsequent reduction of this lactam can provide the corresponding amine. While this specific example leads to a ring-expanded system, the Beckmann rearrangement of appropriately substituted bicyclo[2.2.1]heptane-derived oximes can provide access to the 2-azabicyclo[2.2.2]octane core. rsc.org The regioselectivity of the rearrangement is a key consideration and is dependent on the stereochemistry of the oxime and the migratory aptitude of the adjacent carbon atoms. wikipedia.orgnih.gov
Cascade Rearrangements Leading to the Core Structure
Cascade reactions, also known as tandem or domino reactions, offer an efficient pathway to complex molecular architectures like the 2-azabicyclo[2.2.2]octane core from simpler precursors in a single operation. These processes minimize waste and improve step economy.
One notable strategy involves a retro-6π electrocyclic ring-opening followed by a Huisgen [3+2]-cycloaddition cascade. researchgate.net This method can be applied to cyclopropanated pyrrole (B145914) derivatives to access the 2-azabicyclo[2.2.2]octane skeleton, demonstrating a versatile route to this framework. researchgate.net Another approach utilizes a domino Ring-Opening Metathesis (ROM) – Ring-Closing Metathesis (RCM) – Cross-Metathesis (CM) cascade. This has been demonstrated in the synthesis of norbornenyl sultams, showcasing the power of metathesis-based cascade reactions in building complex bicyclic systems. beilstein-journals.org While initially applied to other systems, the principles of these cascade reactions are adaptable for the synthesis of the isoquinuclidine core. For instance, rearrangements of bicyclo[2.2.1]heptanes are a known method to access the related 2-azabicyclo[3.2.1]octane scaffold and highlight the utility of rearrangement strategies in this area of chemical synthesis. rsc.org
Enantioselective and Diastereoselective Synthetic Strategies
The biological activity of chiral molecules is often dependent on their absolute configuration. Therefore, the development of enantioselective and diastereoselective methods to synthesize optically pure this compound derivatives is of paramount importance.
Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a substrate to direct the stereochemical outcome of a subsequent reaction. After the desired transformation, the auxiliary is removed, yielding an enantiomerically enriched product.
A prominent application of this strategy is in the aza-Diels-Alder reaction. For example, chiral cyclic 2-amidodienes, derived from chiral auxiliaries, undergo highly stereoselective [4+2] cycloadditions with N-sulfonyl aldimines. acs.org This Lewis acid-promoted heterocycloaddition provides an efficient route to optically enriched isoquinuclidines. acs.org The choice of chiral auxiliary can significantly influence the diastereoselectivity of the cycloaddition. For instance, the non-natural (+)-(1R,endo)-2-benzonorbornenol has proven to be an effective chiral auxiliary in the asymmetric aza-Diels-Alder reaction between cyclopentadiene (B3395910) and the N-benzyl imine of its glyoxylate, yielding exo-cycloadducts with notable diastereomeric ratios. researchgate.net
| Reaction | Chiral Auxiliary | Key Features | Reference(s) |
| Aza-Diels-Alder | Chiral cyclic 2-amidodiene | Efficient construction of optically enriched isoquinuclidines. | acs.org |
| Aza-Diels-Alder | (+)-(1R,endo)-2-benzonorbornenol | Afforded primarily exo-cycloadducts with good diastereoselectivity. | researchgate.net |
| Diels-Alder | Camphor-based auxiliary | Used with an acrylamide (B121943) for stereocontrolled synthesis. | google.com |
Asymmetric catalysis, using either chiral metal complexes or small organic molecules (organocatalysts), represents a highly efficient and atom-economical approach to chiral compounds. These methods avoid the need to install and remove a chiral auxiliary.
Organocatalysis: Proline and its derivatives are powerful organocatalysts for asymmetric transformations. An organocatalyzed approach using a p-dodecylphenylsulfonamide-modified proline catalyst has been developed for the synthesis of enantioenriched isoquinuclidines. acs.org This method involves the reaction of aromatic imines with α,β-unsaturated aldehydes, proceeding with high levels of enantioselectivity and diastereoselectivity, strongly favoring the exo product. acs.org Chiral phosphoric acids have also emerged as effective Brønsted acid catalysts for various asymmetric reactions, including those that can be adapted to form azabicyclic frameworks. researchgate.net
Metal Catalysis: Transition-metal catalysis offers a broad spectrum of reactions for amine synthesis. acs.org Rhodium and copper catalysts have been employed for amide-insertion reactions to construct N-bridged ring systems, a key step that can be part of a synthetic route to azabicycles. thieme-connect.com For example, Rh₂(NHCO-t-Bu)₄ has been shown to effectively promote the intramolecular insertion of a metal carbene into an amide N-H bond to furnish the bicyclic core. thieme-connect.com Additionally, chiral salen-metal complexes, derived from scaffolds like cis-2,5-diaminobicyclo[2.2.2]octane, have been developed as versatile catalysts for a range of asymmetric reactions, including Henry (nitroaldol) condensations. nih.gov
| Catalyst Type | Catalyst Example | Reaction | Key Findings | Reference(s) |
| Organocatalyst | Modified Proline | Aza-Diels-Alder | High enantioselectivity and exo-diastereoselectivity for isoquinuclidines. | acs.org |
| Metal Catalyst | Rh₂(NHCO-t-Bu)₄ | Intramolecular Amide Insertion | Efficiently forms the N-bridged bicyclic system. | thieme-connect.com |
| Metal Catalyst | Copper(I)-salen complex | Asymmetric Henry Reaction | Catalyst based on a bicyclooctane scaffold shows high efficiency. | nih.gov |
| Organocatalyst | Chiral Phosphoric Acid | Epoxidation/Ring-Opening | Used for desymmetrization and ring-opening of meso-epoxides. | researchgate.net |
When a racemic mixture of this compound or its precursor is synthesized, chiral resolution is required to separate the enantiomers.
Diastereomeric Salt Formation: A classical and widely used method is the formation of diastereomeric salts. The racemic amine is treated with a single enantiomer of a chiral acid, such as (R)-(-)-mandelic acid. This reaction creates a mixture of two diastereomeric salts which, unlike enantiomers, have different physical properties, such as solubility. These salts can then be separated by fractional crystallization. After separation, the desired amine enantiomer is liberated from the salt by neutralization with a base. Achieving high enantiomeric excess often requires multiple recrystallization cycles.
Chromatographic Separation: High-performance liquid chromatography (HPLC) using a chiral stationary phase (CSP) is a powerful analytical and preparative tool for separating enantiomers. CSPs contain a chiral selector that interacts differently with each enantiomer, leading to different retention times. Macrocyclic glycopeptide-based CSPs, for example, have been successfully used to separate the enantiomers of bicyclo[2.2.2]octane-based amino acids under various mobile phase conditions. researchgate.net
Spontaneous Resolution: In rare cases, a racemic compound can undergo spontaneous resolution upon crystallization, where the two enantiomers crystallize separately to form a conglomerate. mathnet.ru The individual enantiomeric crystals can then be physically sorted. While not a general method, it is a noteworthy phenomenon in the pursuit of enantiomeric purity. mathnet.ru
Development of Novel and Sustainable Synthetic Protocols
Modern synthetic chemistry emphasizes the development of sustainable and "green" methodologies that are more efficient, produce less waste, and use less hazardous reagents.
Biocatalysis: Enzymes are highly efficient and selective catalysts that operate under mild conditions, typically in aqueous media. A notable example is the use of an enzyme-catalyzed desymmetrization of a meso-diacetate precursor to the 2-azabicyclo[2.2.2]octane core. thieme-connect.com In this process, a porcine liver esterase selectively hydrolyzes one of the two enantiotopic acetate (B1210297) groups, yielding a chiral amino alcohol with four defined chiral centers in high enantiomeric excess. thieme-connect.com This biocatalytic approach provides a green alternative to traditional chemical methods for introducing chirality.
Photocatalysis: Visible-light photoredox catalysis has emerged as a powerful tool in organic synthesis, enabling novel transformations under mild conditions. rsc.org Methodologies such as the photoinduced anti-Markovnikov hydroamination of olefins, which proceed via N-centered radicals, represent a modern strategy for amine synthesis. mdpi.com These light-driven methods are part of a growing trend towards more sustainable chemical production. rsc.org
Chemical Reactivity and Functional Group Transformations of the 2 Azabicyclo 2.2.2 Octane System
Reactivity of the Primary Amine Functionality at Position 4
The primary amine at the C-4 position exhibits typical reactivity for an aliphatic amine, serving as a nucleophile and a base. Its transformations are fundamental for developing derivatives with diverse applications.
The nucleophilic character of the primary amine at C-4 allows for straightforward acylation, alkylation, and sulfonylation reactions.
Acylation: The amine readily reacts with acylating agents like acid chlorides and anhydrides to form the corresponding amides. While specific studies on the acylation of 2-azabicyclo[2.2.2]octan-4-amine are not extensively detailed in the provided results, the acylation of structurally similar amines, such as those on the 2-azabicyclo[3.2.1]octane and 2-azabicyclo[3.2.2]nonane skeletons, is well-documented. researchgate.netrsc.org For example, acylation of a primary amine on a 2-azabicyclo[3.2.1]octane scaffold has been performed to yield the corresponding bicyclic amides. rsc.org
Alkylation: The nitrogen atom can be alkylated by reacting the amine with alkyl halides. In one documented procedure, 2-azabicyclo[2.2.2]octane hydrochloride was reacted with 2,2-diphenyl-4-bromobutyronitrile in the presence of potassium hydroxide (B78521) to yield 2,2-diphenyl-4-(2-azabicyclo[2.2.2]oct-2-yl)butyronitrile hydrochloride. google.com This reaction demonstrates the nucleophilicity of the secondary amine within the bicyclic structure itself. The primary amine at C-4 would be expected to undergo similar alkylation reactions. The differentiation between the secondary amine of the core and a primary amine substituent would depend on reaction conditions and protecting group strategies. In systems like 1,4-diazabicyclo[2.2.2]octane (DABCO), the reactivity of the two tertiary amine sites can be differentiated by the choice of solvent and electrophile, allowing for selective alkylation.
Sulfonylation: The reaction of the C-4 primary amine with sulfonyl chlorides provides sulfonamides, a functional group prevalent in medicinal chemistry. nih.gov A general method involves dissolving the primary amine and powdered potassium hydroxide in dry dichloromethane (B109758), followed by the addition of the desired sulfonyl chloride. nih.gov This approach has been used to prepare a series of biaryl sulfonamides based on related 2-azabicycloalkane skeletons. nih.gov In a specific example involving the 2-azabicyclo[2.2.2]octane core, N-sulfonylation of an amine was achieved using a sulfonyl chloride and diisopropylethylamine (DIPEA) in anhydrous dichloromethane to produce ketone sulfonamides. ucl.ac.uk
| Amine Scaffold | Sulfonyl Chloride | Base | Solvent | Product Type | Reference |
|---|---|---|---|---|---|
| 2-Azabicyclo[2.2.2]octane | Aryl sulfonyl chloride | DIPEA | DCM | Aryl sulfonamide | ucl.ac.uk |
| 2-Azabicyclo[3.2.1]octane | Biaryl sulfonyl chloride | KOH | DCM | Biaryl sulfonamide | nih.gov |
| 2-Azabicyclo[2.2.1]heptane | Biaryl sulfonyl chloride | KOH | DCM | Biaryl sulfonamide | nih.gov |
The primary amine of this compound is a versatile precursor for the synthesis of amides and carbamates.
Amide Formation: As noted, amides are readily formed via acylation with carboxylic acid derivatives. Intramolecular amide formation (lactamization) is also a key strategy for constructing the bicyclic system itself. For instance, an improved synthesis of 2-azabicyclo[2.2.2]octane involves the cyclization of 4-aminocyclohexane carboxylic acid at high temperature to provide the bicyclic lactam, which is subsequently reduced. researchgate.net This underscores the favorability of forming the amide bond within this structural context.
Carbamate (B1207046) Formation: Carbamates are another important class of derivatives accessible from the C-4 amine. General methods for carbamate synthesis are applicable, such as the reaction of the amine with chloroformates or the coupling of the amine with carbon dioxide followed by reaction with an electrophile. acs.org One modern approach involves a three-component coupling of a primary amine, CO2, and an alkyl halide in the presence of cesium carbonate and tetrabutylammonium (B224687) iodide (TBAI) in an anhydrous solvent like DMF. acs.org This method is efficient for generating libraries of carbamate compounds. acs.org
| Desired Functional Group | Reagent Type | Specific Example(s) | Reference |
|---|---|---|---|
| Amide | Acid Halide | Acetyl chloride | rsc.org |
| Carboxylic Acid (with coupling agent) | - | ||
| Carbamate | Chloroformate | Ethyl chloroformate | |
| CO₂ + Electrophile | CO₂, Alkyl Halide, Cs₂CO₃, TBAI | acs.org |
Imine Formation: The primary amine at C-4 can undergo condensation reactions with aldehydes or ketones to form imines, also known as Schiff bases. This is a reversible reaction that typically requires an acid catalyst and removal of water to drive the equilibrium toward the product. masterorganicchemistry.com
Enamine Formation: True enamine formation requires a secondary amine. masterorganicchemistry.com Therefore, to form an enamine from this compound, the primary amine would first need to be converted to a secondary amine via mono-alkylation. The resulting N-alkyl-2-azabicyclo[2.2.2]octan-4-amine could then react with an aldehyde or ketone under acidic catalysis to form a nucleophilic enamine. masterorganicchemistry.com The mechanism involves the initial formation of an iminium ion, which is then deprotonated at the alpha-carbon to yield the enamine. Investigations into the formation of 4-aminobicyclo[2.2.2]octan-2-ones have identified enamine intermediates, highlighting their role in the synthesis and reactivity of these bicyclic systems. nih.gov
Reactions Involving the Azabicyclic Framework
The rigid, strained nature of the 2-azabicyclo[2.2.2]octane skeleton allows for unique transformations that alter the ring system itself.
Ring Expansion: The 2-azabicyclo[2.2.2]octane system can be conceptually accessed through the expansion of smaller rings or serve as a precursor to larger bicyclic systems. A notable strategy for ring expansion involves the Beckmann rearrangement. For instance, bicyclo[2.2.2]octan-2-ones can be converted into 2-azabicyclo[3.2.2]nonan-3-ones, representing an expansion of the bicyclic core. ualberta.ca This transformation allows for the replacement of the rigid bicyclo-octane structure with the more flexible bicyclo-nonane system. ualberta.ca Other azabicyclic systems demonstrate analogous expansions; for example, 2-azabicyclo[2.2.1]heptane derivatives can undergo ring expansion to 2-azabicyclo[3.2.1]octanes through an aziridinium (B1262131) intermediate, which involves an SN2-type reaction with inversion of a stereocenter. pwr.edu.pl
Ring Contraction: Strategies to form the 2-azabicyclo[2.2.2]octane skeleton often involve the cyclization or contraction of larger, more flexible precursors. A Lewis acid-mediated cyclization of a trichloroacetylated piperidine (B6355638) derivative demonstrates a ring contraction strategy. In this method, a piperidine bearing a trichloroacetyl group undergoes cyclization promoted by titanium tetrachloride (TiCl₄) to form the 2-azabicyclo[2.2.2]octane framework in good yields.
| Transformation | Starting Scaffold | Product Scaffold | Key Reagents/Conditions | Reference |
|---|---|---|---|---|
| Ring Expansion | Bicyclo[2.2.2]octan-2-one | 2-Azabicyclo[3.2.2]nonan-3-one | Beckmann Rearrangement | ualberta.ca |
| Ring Expansion | 2-Azabicyclo[2.2.1]heptane | 2-Azabicyclo[3.2.1]octane | SN2 reaction via aziridinium intermediate | pwr.edu.pl |
| Ring Contraction | Trichloroacetylated Piperidine | 2-Azabicyclo[2.2.2]octane | TiCl₄ |
The inherent rigidity of the 2-azabicyclo[2.2.2]octane skeleton makes it an excellent template for stereoselective reactions, where existing stereocenters direct the formation of new ones. The synthesis of the framework itself often relies on stereoselective methods.
One powerful approach is the Diels-Alder reaction. The addition of 1,3-cyclohexadiene (B119728) to an in situ generated N-acylimine (a 2-azadiene) can produce 2-azabicyclo[2.2.2]octene derivatives. researchgate.netscilit.com The stereochemical outcome of these cycloadditions can be highly controlled.
Further modifications of the synthesized skeleton can also proceed with high stereoselectivity. For instance, the reduction of a ketone on the bicyclic frame, such as in a 2-azabicyclo[2.2.2]octan-5-one sulfonamide, with sodium borohydride (B1222165) can lead to separable endo and exo hydroxy isomers. ucl.ac.uk Similarly, reductive amination on a related 2-azabicyclo[3.2.1]octane system using sodium triacetoxyborohydride (B8407120) adds to the less hindered side of the iminium intermediate, resulting in a product with a specific endo-configuration. rsc.org The stereoselective synthesis of chiral 2-azabicycloalkane derivatives is crucial for their application as building blocks and ligands in asymmetric synthesis. pwr.edu.pl
Heterofunctionalization and Derivatization Strategies
The derivatization of the 2-azabicyclo[2.2.2]octane scaffold is essential for exploring its structure-activity relationships. Various strategies have been developed to introduce diverse functional groups onto this bicyclic system.
One common approach involves the functionalization of pre-existing groups on the scaffold. For instance, the hydroxymethyl group at the C8 position can be used as a synthetic handle for further modifications. evitachem.com This alcohol functionality can undergo nucleophilic substitution reactions or be oxidized to form carbonyl compounds, providing a gateway to a wide range of derivatives. evitachem.com Similarly, the secondary amine within the bicyclic structure is a key site for derivatization.
A tandem amination/lactamization route has been reported for the synthesis of 2-azabicyclo[2.2.2]octanones from 6-carboalkoxycyclohex-2-enones and aqueous ammonia. researchgate.net This method allows for the preparation of a range of bicyclic compounds, including N-substituted derivatives. researchgate.net
The synthesis of 2-azabicyclo[2.2.2]octane sulfonamides has been explored as a novel class of presenilin-1 selective γ-secretase inhibitors. nih.gov Conformational modeling suggested that a specific 'U' shape orientation between an aromatic sulfone/sulfonamide and an aryl ring is important for selectivity and potency. nih.gov This led to the design and synthesis of a series of brain-penetrant 2-azabicyclo[2.2.2]octane sulfonamides. nih.gov
Furthermore, peptides have been derivatized with bicyclic quaternary ammonium (B1175870) ionization tags, such as 1-azabicyclo[2.2.2]octane (ABCO), to enhance detection sensitivity in mass spectrometry and improve peptide sequencing. nih.gov These tags are stable during collision-induced dissociation experiments, leading to clear fragmentation patterns. nih.gov
An attempted iodocyclization of an alkene to form a 2-azabicyclo[2.2.2]octane skeleton was initially unsuccessful. nih.gov However, the reaction of a bridgehead-substituted alkene at room temperature yielded the desired product in 31% yield, which improved to 41% with heating. nih.gov
Table 1: Derivatization Strategies of the 2-Azabicyclo[2.2.2]octane System
| Starting Material | Reagents and Conditions | Product Type | Reference |
|---|---|---|---|
| 6-Carboalkoxycyclohex-2-enones | Aqueous ammonia | 2-Azabicyclo[2.2.2]octanones | researchgate.net |
| 2-Azabicyclo[2.2.2]octane scaffold | Various | 2-Azabicyclo[2.2.2]octane sulfonamides | nih.gov |
| Peptides | 1-Azabicyclo[2.2.2]octane (ABCO) | ABCO-derivatized peptides | nih.gov |
Application of the Scaffold in Multi-Component Reactions
Multi-component reactions (MCRs) are highly efficient chemical transformations where three or more reactants combine in a single step to form a complex product. The 2-azabicyclo[2.2.2]octane scaffold has been successfully synthesized using MCRs, highlighting the utility of this approach for accessing these intricate structures.
A notable example is the aza-Diels-Alder reaction, which has proven to be a powerful tool for constructing bicyclic nitrogen-containing heterocycles. walshmedicalmedia.comutrgv.edu A three-component aza-Diels-Alder reaction involving aromatic amines, aldehydes, and enones can produce the 2-azabicyclo[2.2.2]octane skeleton. walshmedicalmedia.com In one such reaction, an imine, formed in situ from an aldehyde and an amine, acts as the dienophile. walshmedicalmedia.com
Microwave irradiation has been employed to accelerate these reactions. For instance, a microwave-induced, iodine-catalyzed multicomponent aza-Diels-Alder reaction has been developed. walshmedicalmedia.com In a representative procedure, benzaldehyde, aniline, and cyclohexenone were reacted in the presence of molecular iodine under microwave irradiation to produce the corresponding 2,3-diphenyl-2-azabicyclo[2.2.2]octan-5-one in good yield. walshmedicalmedia.com Similarly, bismuth nitrate (B79036) has been used as a catalyst in a one-pot, three-component aza-Diels-Alder reaction to synthesize 2,3-diaryl-2-azabicyclo[2.2.2]octan-5-ones, affording a mixture of endo/exo isomers. utrgv.edu
The use of 1,4-diazabicyclo[2.2.2]octane (DABCO), a structurally related compound, as a catalyst in MCRs further underscores the importance of this bicyclic framework in synthetic chemistry. nih.govresearchgate.net For example, DABCO has been used as a catalyst in the synthesis of pyrano[2,3-d:6,5-d']dipyrimidines. nih.gov
Table 2: Multi-Component Reactions for the Synthesis of 2-Azabicyclo[2.2.2]octane Derivatives
| Reactants | Catalyst/Conditions | Product | Reference |
|---|---|---|---|
| Aromatic amines, aldehydes, enones | Iodine, Microwave irradiation | 2,3-Diphenyl-2-azabicyclo[2.2.2]octan-5-one | walshmedicalmedia.com |
Advanced Spectroscopic and Structural Characterization Techniques
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment and Structural Elucidation
NMR spectroscopy is a cornerstone technique for the structural analysis of 2-azabicyclo[2.2.2]octan-4-amine and its derivatives. It provides detailed information about the chemical environment of individual protons and carbon atoms, their connectivity, and the stereochemical relationships within the molecule.
The complete assignment of proton (¹H) and carbon (¹³C) NMR spectra is achieved through a combination of one-dimensional and two-dimensional NMR experiments, including Correlation Spectroscopy (COSY) and Heteronuclear Single Quantum Coherence (HSQC). researchgate.net These techniques reveal the intricate network of spin-spin couplings and direct one-bond correlations between protons and carbons, allowing for the definitive assignment of each atom in the bicyclic framework.
While specific spectral data for the parent this compound is not extensively detailed in the provided results, data for related derivatives provide insight into the expected chemical shifts. For instance, in derivatives of 2-azabicyclo[3.2.1]octan-4-amine, proton signals for the bicyclic core appear in the range of δ 1.2-4.2 ppm, while carbon signals are observed between δ 27-68 ppm. pwr.edu.pl For the closely related 2-azabicyclo[2.2.2]octane, the molecular formula is C₇H₁₃N. nih.gov
Table 1: Representative NMR Data for 2-Azabicycloalkane Derivatives
| Nucleus | Chemical Shift Range (ppm) | Notes |
|---|---|---|
| ¹H | 1.2 - 4.2 | Chemical shifts are influenced by the specific substituents on the bicyclic frame. |
Note: The data presented is for related azabicycloalkane derivatives and serves as an illustrative example. pwr.edu.pl
Dynamic NMR (DNMR) spectroscopy is a powerful tool for investigating the conformational dynamics of molecules. In the case of substituted 2-azabicyclo[2.2.2]octane derivatives, DNMR can be used to study processes such as nitrogen inversion and ring flipping. For example, studies on 2-methyl-2-azabicyclo[2.2.2]octane have utilized low-temperature ¹³C NMR to measure the energy barrier for nitrogen inversion. acs.org This type of analysis provides crucial information on the conformational flexibility and stability of the bicyclic system, which can be influenced by solvent and substituents. acs.org
X-ray Crystallography for Absolute Stereochemistry and Solid-State Structural Analysis
X-ray crystallography provides the most definitive method for determining the three-dimensional structure of a molecule in the solid state, including absolute stereochemistry, bond lengths, and bond angles. The crystal structures of several derivatives of 2-azabicyclo[2.2.2]octane have been reported, confirming the rigid bicyclic framework. researchgate.netcsic.esresearchgate.net For instance, the crystal structure of 2-methyl-5-syn-(4-quinolinecarboxamide)-2-azabicyclo[2.2.2]octane has been determined, revealing a preferred conformation in the solid state. csic.es Similarly, X-ray analysis has been used to characterize other 2-azabicyclo[2.2.2]octanone derivatives. researchgate.net The rigid boat-like conformation of the cyclohexane (B81311) ring is a characteristic feature of this bicyclic system.
Table 2: Illustrative Crystallographic Parameters for a 2-Azabicyclo[2.2.2]octane Derivative
| Parameter | Value | Reference |
|---|---|---|
| Crystal System | Orthorhombic | csic.es |
| Space Group | P2₁2₁2₁ | csic.es |
| a (Å) | 7.543(2) | csic.es |
| b (Å) | 13.456(3) | csic.es |
Note: The data is for 2-methyl-5-syn-(4-quinolinecarboxamide)-2-azabicyclo[2.2.2]octane, a derivative of the core structure. csic.es
Vibrational Spectroscopy (FTIR, Raman) for Functional Group Identification and Intermolecular Interactions
Vibrational spectroscopy, including Fourier-transform infrared (FTIR) and Raman spectroscopy, is used to identify the functional groups present in a molecule and to study intermolecular interactions such as hydrogen bonding. For this compound, characteristic vibrational bands would be expected for the N-H and C-N bonds of the amine and the bicyclic structure.
In related azabicycloalkane derivatives, the N-H stretching vibrations are typically observed in the region of 3200-3400 cm⁻¹. clockss.org The C-N stretching vibrations and various bending modes of the bicyclic framework would appear at lower frequencies in the fingerprint region of the spectrum. Studies on the interaction of related azabicyclo[2.2.2]octane compounds with other molecules have been investigated using FTIR and Raman spectroscopy. acs.orgresearchgate.netnih.govacs.org
Table 3: Typical Infrared Absorption Frequencies for Related Azabicycloalkanes
| Functional Group | Vibrational Mode | Frequency Range (cm⁻¹) |
|---|---|---|
| N-H | Stretch | 3200 - 3400 |
| C-H | Stretch | 2850 - 3000 |
Note: This table provides general frequency ranges for functional groups found in related compounds.
High-Resolution Mass Spectrometry and Fragmentation Pathway Analysis
High-resolution mass spectrometry (HRMS) is a critical tool for determining the precise molecular weight and elemental composition of this compound. The molecular formula of the parent compound is C₇H₁₄N₂. synblock.com HRMS provides a highly accurate mass measurement, which aids in confirming the molecular formula. pwr.edu.pl
The fragmentation patterns observed in the mass spectrum (MS/MS) can provide valuable structural information. The rigid bicyclic structure of 2-azabicyclo[2.2.2]octane derivatives influences their fragmentation pathways upon ionization. The introduction of a tertiary amine group, such as in the 2-azabicyclo[2.2.2]octane framework, can increase ionization efficiency in electrospray ionization mass spectrometry (ESI-MS). mdpi.com
Chiroptical Spectroscopy (e.g., CD, ORD) for Enantiomeric Characterization
Since this compound is a chiral molecule, chiroptical techniques such as circular dichroism (CD) and optical rotatory dispersion (ORD) are essential for characterizing its enantiomers. These techniques measure the differential absorption or rotation of plane-polarized light by a chiral molecule.
While specific CD or ORD data for this compound were not found in the search results, the application of these techniques is standard for the analysis of chiral bicyclic compounds. researchgate.net For instance, enantiomeric resolution of related azabicyclic compounds is often achieved and verified using chiroptical methods. acs.org
Computational and Theoretical Investigations of 2 Azabicyclo 2.2.2 Octan 4 Amine
Quantum Chemical Calculations on Electronic Structure and Bonding
Quantum chemical calculations are fundamental to understanding the distribution of electrons and the nature of chemical bonds within a molecule. These methods provide quantitative insights into molecular stability, geometry, and electronic properties.
Density Functional Theory (DFT) has become a primary method for computational studies of bicyclic systems due to its balance of accuracy and computational cost. It is used to determine the most stable three-dimensional arrangement of atoms (geometry optimization) and the associated energy.
For instance, DFT calculations have been effectively used to study the thermodynamics of reactions that form the related isoquinuclidine (2-azabicyclo[2.2.2]octane) ring system. d-nb.info Methods like B3LYP and M06 with various basis sets (e.g., 6-31G*, 6-311G+(d,p)) are commonly employed for these types of calculations. nih.govbohrium.com In a study on related amine N-oxides, DFT calculations were used to determine bond dissociation enthalpies (BDEs), providing a measure of bond strength. nih.gov For 1-azabicyclo[2.2.2]octane N-oxide, the calculated N-O BDE was found to be around 53-56 kcal/mol, significantly lower than that of pyridine (B92270) N-oxide. nih.gov Such calculations for 2-azabicyclo[2.2.2]octan-4-amine would involve optimizing the geometry to find the lowest energy structure and then performing frequency calculations to confirm it as a true minimum on the potential energy surface. bohrium.com These calculations also yield important energetic data, such as the heat of formation and total electronic energy.
Table 1: Representative DFT Functionals and Basis Sets Used in Bicyclic Amine Studies This table is interactive. Click on the headers to sort.
| Method/Functional | Basis Set | Application | Reference |
|---|---|---|---|
| B3LYP | 6-31G* | Energetics and BDE of amine N-oxides | nih.gov |
| M06 | 6-311G+(d,p) | Energetics and BDE of amine N-oxides | nih.gov |
| B3LYP | 6-311++G** | Substituent effects in pyrrole (B145914) derivatives | researchgate.net |
Ab initio methods, which are based on first principles of quantum mechanics without empirical parameters, are also utilized to investigate electronic properties. While computationally more demanding than DFT, methods like Hartree-Fock (HF) and post-HF methods provide valuable data.
Studies on the related 1-azabicyclo[2.2.2]octane (ABCO) have used ab initio calculations to interpret its electronic spectra, specifically the pressure-perturbed S₀ → S₁ and S₀ → S₂ transitions. acs.org Comparisons between HF and DFT methods have been performed for various amine oxides, revealing differences in predicted dipole moments and reaction exothermicities. nih.gov For this compound, ab initio calculations could be used to precisely determine properties such as ionization potential, electron affinity, and the distribution of electronic charge, which governs the molecule's electrostatic potential and interaction with other molecules.
Conformational Analysis and Potential Energy Surface Mapping
The rigid bicyclic structure of the 2-azabicyclo[2.2.2]octane scaffold significantly limits its conformational freedom compared to acyclic or monocyclic amines. researchgate.netnih.gov However, subtle variations in conformation and the influence of substituents are critical for its chemical behavior and biological activity.
Conformational analysis of related azabicyclic systems has revealed the existence of distinct chair-like and boat-like orientations of the nitrogen-containing ring, with relatively low energy barriers between them. montclair.edu For derivatives of 2-azabicyclo[2.2.2]octane-3-carboxylic acid, theoretical calculations predict a torsion angle (φ) of –60°, which is close to the experimental value of –65° determined by X-ray diffraction, indicating slight distortion in the framework. uni-regensburg.de
While specific molecular dynamics (MD) simulations for this compound are not extensively reported, this computational technique is invaluable for understanding the dynamic behavior of such molecules in solution. MD simulations model the movement of atoms and molecules over time, providing a view of conformational flexibility, solvent interactions, and the time-dependent behavior of the system. For this compound, MD could be used to explore the stability of different conformers in an aqueous environment, map the potential energy surface for ring puckering or substituent rotation, and simulate its interaction with biological macromolecules.
The conformation of the 2-azabicyclo[2.2.2]octane scaffold is highly sensitive to the nature and position of its substituents.
A key study on 2-nitroso-2-azabicyclo[2.2.2]octane derivatives demonstrated this effect clearly. elsevierpure.com The parent compound exists entirely in the 'A' conformation. However, the introduction of methyl groups at the C(3) position sterically destabilizes this conformation, shifting the equilibrium towards the 'B' conformation. elsevierpure.com This highlights how substituents can dramatically alter the conformational preferences of the bicyclic system. elsevierpure.com
Table 2: Conformational Preference in Substituted 2-Nitroso-2-azabicyclo[2.2.2]octanes This table is interactive. Click on the headers to sort.
| Compound | Substitution | Conformation A (%) | Conformation B (%) | Reference |
|---|---|---|---|---|
| 1 | None | 100 | 0 | elsevierpure.com |
| 2 | C(3)-monomethyl | 85 | 15 | elsevierpure.com |
| 3 | C(3)-dimethyl | 13 | 87 | elsevierpure.com |
Furthermore, computational modeling on other derivatives has shown that bulky substituents can lead to distorted torsion angles. uni-regensburg.de In the design of selective inhibitors, aryl and aryl sulfonamide groups were computationally modeled to ensure the exo isomer would provide a desired "U" shape conformation, crucial for biological activity. ucl.ac.uk Studies on the nitrogen inversion barrier in the related 2-methyl-2-azabicyclo[2.2.2]octane have also shown that torsional and angle strain, influenced by substituents, play a significant role in the energy barrier between pyramidal ground states and planar transition states. acs.orgacs.org
Prediction of Reactivity and Reaction Pathways
Theoretical methods are instrumental in predicting the reactivity of a molecule and mapping out potential reaction pathways. This can be achieved by calculating properties like bond dissociation energies (BDEs), mapping transition states, and modeling reaction thermodynamics.
For example, computational studies on the related 1-azabicyclo[2.2.2]octane N-oxide focused on calculating the N-O bond dissociation enthalpy to understand its reactivity. nih.gov The calculated BDEs provided insight into the strength of the N-O bond and the molecule's propensity to act as an oxygen donor. nih.gov Similarly, for this compound, one could computationally investigate the BDE of the C-N bond at the 4-position or the N-H bonds of the amine group to predict its stability and potential fragmentation pathways.
The reactivity of the scaffold can also be explored by modeling reactions. The hetero-Diels-Alder reaction has been used to synthesize the 2-aza[2.2.2]octa-3,5-dione core, and computational modeling of this and other synthetic routes could optimize reaction conditions and predict yields. researchgate.net DFT methods have been employed to investigate the thermodynamics of complex domino reactions that form the isoquinuclidine ring, demonstrating the feasibility of the proposed mechanism. d-nb.info For this compound, such calculations could predict the most likely sites for electrophilic or nucleophilic attack and model the energy profiles of potential synthetic modifications.
Molecular Modeling and Docking Studies for Scaffold Interaction (General Chemical Context)
Computational and theoretical investigations play a pivotal role in understanding and predicting the behavior of the 2-azabicyclo[2.2.2]octane scaffold. Its inherent rigidity and well-defined stereochemistry make it an ideal candidate for molecular modeling and docking studies, enabling the rational design of novel bioactive molecules.
Conformational Analysis and Scaffold Rigidity
The 2-azabicyclo[2.2.2]octane framework imposes significant conformational constraints on its derivatives. The bicyclic system is characterized by a rigid structure where the cyclohexane-like rings are held in a boat conformation. This rigidity is a crucial attribute in drug design as it reduces the entropic penalty upon binding to a biological target and enhances metabolic stability. X-ray crystallography and computational studies, such as Density Functional Theory (DFT) calculations, have been employed to elucidate the preferred conformations. For instance, in derivatives like 2-azabicyclo[2.2.2]octane aryl amides, DFT calculations have shown a preference for a trans-amide conformation over a cis-amide structure. researchgate.net These computational models help in understanding the spatial arrangement of substituents, which is critical for predicting interactions with target proteins. researchgate.net
Scaffold-Based Drug Design and Pharmacophore Modeling
The 2-azabicyclo[2.2.2]octane scaffold has been successfully utilized as a core structure in the design of inhibitors for various biological targets, guided by computational modeling.
γ-Secretase Inhibitors: In the development of presenilin-1 (PSEN-1) selective γ-secretase inhibitors for potential Alzheimer's disease therapy, molecular modeling was instrumental. ucl.ac.uk Conformational modeling of known inhibitors revealed that a distinct 'U' shape orientation between an aromatic sulfone/sulfonamide group and another aryl ring is a key pharmacophoric feature for potency and selectivity. ucl.ac.ukucl.ac.uk The 2-azabicyclo[2.2.2]octane scaffold was selected as a suitable core to achieve this specific three-dimensional arrangement. ucl.ac.uk
Computational docking studies suggested that the exo isomer of the substituted bicyclic core would successfully adopt the desired 'U' conformation, mimicking the intramolecular stacking interactions seen in potent inhibitors. ucl.ac.uk These modeling insights guided the synthesis of a series of 2-azabicyclo[2.2.2]octane sulfonamides, leading to the discovery of compounds with low nanomolar potency against the target. ucl.ac.ukucl.ac.uk
Integrin Antagonists: The scaffold has also been explored for designing α4β1 and α4β7 integrin antagonists. Conformational analysis comparing potential designs with known antagonists indicated that an azabicyclo[2.2.2]octane carboxylic acid derivative would be a suitable molecular scaffold. nih.gov This computational pre-evaluation allowed for the rational design of potent antagonists by varying substituents on the core structure. nih.gov
α-Helix Mimetics: The 2-azabicyclo[2.2.2]octane scaffold has been engineered to mimic the presentation of amino acid residues of an α-helix, which are important in protein-protein interactions. researchgate.net A model combining the azabicyclo[2.2.2]octane moiety with an aryl fragment was designed to present the side chains of five different residues (i, i+1, i+2, i+4, and i+5) of an α-helix. researchgate.net Computational methods like Replica Exchange Solute Tempering (REST) simulations and DFT calculations were used to study the conformational preferences and constraints of these mimetics. researchgate.net
The following table summarizes key findings from computational studies involving the 2-azabicyclo[2.2.2]octane scaffold.
Table 1: Summary of Molecular Modeling and Docking Study Findings
| Biological Target/Application | Key Computational Finding | Method/Software Used | Scaffold Role |
|---|---|---|---|
| γ-Secretase (PSEN-1) | A 'U' shaped conformation between aryl and sulfonamide moieties is crucial for activity. The exo isomer of the scaffold provides the desired 3D arrangement. ucl.ac.uk | Conformational Modeling, Molecular Overlay (Maestro, Schrödinger) ucl.ac.ukucl.ac.uk | Provides a rigid core to enforce the active 'U' shape conformation. ucl.ac.uk |
| α4β1/α4β7 Integrins | The azabicyclo[2.2.2]octane carboxylic acid framework is a suitable scaffold for mimicking known integrin antagonists. nih.gov | Conformational Analysis nih.gov | Serves as a central scaffold for building antagonists with varied substituents. nih.gov |
| α-Helix Mimetics | The scaffold restricts the peptide backbone dihedral angle (ψ) and shows a preference for a trans-amide structure, suitable for mimicking helical turns. researchgate.net | DFT Calculations, REST Simulation researchgate.net | Acts as a compact framework to present multiple amino acid side chains in a specific spatial orientation. researchgate.net |
Applications As a Conformationally Restricted Scaffold in Organic Synthesis and Chemical Biology Research
Utilization as a Rigid Building Block in Complex Molecule Synthesis
The inherent rigidity of the 2-azabicyclo[2.2.2]octane core makes it an attractive scaffold for the synthesis of complex molecules. lookchem.com This structural feature reduces the number of accessible conformations, which can be a significant advantage in controlling the stereochemical outcome of reactions and in pre-organizing functional groups for specific interactions. Synthetic chemists utilize this amine as a key intermediate to construct intricate molecular architectures. lookchem.com Its bicyclic nature provides a stable and predictable platform for further chemical modifications, allowing for the controlled introduction of various substituents. lookchem.com The presence of both a secondary amine and a primary amine offers multiple points for functionalization, enabling its incorporation into a diverse range of larger, more complex structures. pwr.edu.pl An improved four-step synthesis to the parent isoquinuclidine (2-azabicyclo[2.2.2]octane) has been developed, starting from p-aminobenzoic acid, which further enhances its accessibility as a building block. researchgate.net
Role as a Chiral Auxiliary and Ligand in Asymmetric Catalysis
The chiral nature of derivatives of 2-azabicyclo[2.2.2]octan-4-amine allows them to serve as effective chiral auxiliaries in asymmetric synthesis. pwr.edu.plwikipedia.org A chiral auxiliary is a stereogenic group that is temporarily attached to a prochiral substrate to direct a stereoselective transformation. wikipedia.orgsigmaaldrich.com Once the desired stereochemistry is established, the auxiliary can be removed and often recycled. sigmaaldrich.com The rigid bicyclic framework of this compound derivatives provides a well-defined chiral environment, influencing the approach of reagents and leading to high levels of stereocontrol in reactions such as alkylations and aldol (B89426) additions. pwr.edu.plwikipedia.org
Furthermore, these chiral amines and their derivatives can function as ligands in asymmetric catalysis. By coordinating to a metal center, they can create a chiral catalytic species that promotes the formation of one enantiomer of a product over the other. This application is crucial in the synthesis of enantiomerically pure pharmaceuticals and other fine chemicals. pwr.edu.pl
Design of Conformationally Constrained Analogues for Structure-Activity Relationship Studies (Chemical Design Aspects)
The conformationally restricted nature of the 2-azabicyclo[2.2.2]octane skeleton is a powerful tool for medicinal chemists in the design of analogues for structure-activity relationship (SAR) studies. nih.govmdpi.com By incorporating this rigid scaffold into a biologically active molecule, researchers can lock the molecule into a specific conformation. This allows for the probing of the bioactive conformation required for binding to a biological target, such as a receptor or an enzyme. nih.govmdpi.com
If a constrained analogue retains or improves biological activity, it provides valuable information about the spatial arrangement of key functional groups necessary for interaction with the target. Conversely, a loss of activity can indicate that the imposed conformation is not favorable for binding. This iterative process of designing, synthesizing, and testing conformationally constrained analogues helps to build a detailed understanding of the SAR and guides the development of more potent and selective drug candidates. nih.govmdpi.comnih.gov For example, the replacement of a flexible piperidine (B6355638) ring with the rigid 2-azabicyclo[2.2.2]octane nucleus has been used to create conformationally restricted analogues of prodine analgesics. nih.gov
Integration into Peptidomimetic and Bioisosteric Scaffolds
The 2-azabicyclo[2.2.2]octane framework serves as an excellent scaffold for the development of peptidomimetics and bioisosteres. nih.govnih.gov Peptidomimetics are compounds that mimic the structure and function of peptides but have improved properties such as increased stability to enzymatic degradation and better oral bioavailability. The rigid bicyclic structure of this compound can be used to replace turn structures or to constrain the backbone of a peptide, thereby enforcing a specific conformation that may be recognized by a biological target. uni-regensburg.de
As a bioisostere, the 2-azabicyclo[2.2.2]octane moiety can replace other cyclic or aromatic systems in a drug molecule to improve its physicochemical properties without losing its biological activity. nih.govnih.govresearchgate.net For instance, it can be used as a saturated, three-dimensional substitute for a phenyl ring, potentially leading to improved solubility, metabolic stability, and cell permeability. The ability to functionalize the 2-azabicyclo[2.2.2]octane core at various positions allows for the fine-tuning of its properties to match those of the group it is replacing. nih.govresearchgate.net
Precursor in the Synthesis of Diverse Heterocyclic Systems
This compound is a valuable starting material for the synthesis of a wide variety of other heterocyclic systems. pwr.edu.plnih.govresearchgate.net The reactive amino group can participate in a range of chemical transformations, including cyclization reactions, to form new ring systems. For example, it can be a precursor for the synthesis of more complex bridged bicyclic and polycyclic compounds. pwr.edu.pl The inherent strain and reactivity of the bicyclic system can also be harnessed to drive ring-opening or ring-expansion reactions, leading to the formation of novel heterocyclic scaffolds that would be difficult to access through other synthetic routes. researchgate.net This versatility makes this compound a key building block for generating molecular diversity in drug discovery and chemical biology. pwr.edu.pl
Future Perspectives and Emerging Research Directions
Development of Green Chemistry Approaches for Synthesis
The principles of green chemistry are increasingly influencing the synthesis of complex molecules like 2-azabicyclo[2.2.2]octan-4-amine. Future research is expected to focus on developing more environmentally benign and efficient synthetic routes.
Key Research Thrusts:
Biocatalysis: The use of enzymes to perform key synthetic steps is a promising green approach. For instance, enzyme-catalyzed desymmetrization has been employed to create chiral isoquinuclidine intermediates, which are precursors to the 2-azabicyclo[2.2.2]octane core. thieme-connect.comresearchgate.net This method offers high stereoselectivity under mild, aqueous conditions, significantly reducing the environmental impact compared to traditional chemical methods. thieme-connect.com Research into transaminases for the asymmetric synthesis of chiral amines is also a rapidly developing field that could be applied to produce enantiopure this compound. acs.org
Flow Chemistry: Continuous flow synthesis offers advantages in terms of safety, scalability, and efficiency. Photoredox catalysis in flow systems has been successfully used for the manipulation of related alkaloid structures. thieme-connect.com Applying flow chemistry to the synthesis of the 2-azabicyclo[2.2.2]octane scaffold could lead to higher yields and reduced waste.
Eco-Friendly Catalysts and Solvents: There is a growing interest in replacing hazardous reagents and solvents. The use of solid acid catalysts for intramolecular cyclization reactions represents a step towards greener synthesis. Future work will likely explore the use of water as a solvent and the development of recyclable organocatalysts for key transformations. eurjchem.com
Table 1: Comparison of Conventional vs. Green Synthesis Approaches
| Aspect | Conventional Synthesis | Emerging Green Approaches |
|---|---|---|
| Catalysts | Heavy metals, strong acids/bases | Biocatalysts (enzymes), solid acid catalysts, organocatalysts thieme-connect.comresearchgate.net |
| Solvents | Chlorinated hydrocarbons, volatile organic compounds | Water, ionic liquids, solvent-free conditions eurjchem.com |
| Efficiency | Often multi-step, moderate yields | Higher yields, one-pot reactions, continuous flow processes thieme-connect.comthieme-connect.com |
| Stereoselectivity | Often requires chiral auxiliaries or resolution | High enantioselectivity through enzymatic reactions thieme-connect.comresearchgate.net |
Exploration of Novel Reactivity and Catalytic Applications
The unique structural and electronic properties of the 2-azabicyclo[2.2.2]octane skeleton make it an attractive candidate for applications in catalysis.
Potential Catalytic Roles:
Organocatalysis: The nitrogen atom in the bicyclic system can act as a Lewis base, making derivatives of this compound potential organocatalysts. The related compound 1,4-diazabicyclo[2.2.2]octane (DABCO) is a well-established catalyst for a variety of organic transformations. eurjchem.comresearchgate.neteurekaselect.com The chiral environment of this compound derivatives could be exploited for asymmetric catalysis, such as in aldol (B89426) or Michael reactions. pwr.edu.plmdpi.com
Ligands for Transition Metal Catalysis: The amine functionality can serve as a coordination site for transition metals. Chiral 2-azabicycloalkanes have been used to construct modular catalysts for reactions like the zinc-catalyzed aldol reaction. mdpi.com The rigid scaffold can enforce a specific geometry around the metal center, influencing the stereochemical outcome of the reaction.
Table 2: Potential Catalytic Applications of this compound Derivatives
| Catalysis Type | Potential Reaction | Role of the Azabicyclo[2.2.2]octane Moiety |
|---|---|---|
| Asymmetric Organocatalysis | Aldol Reaction, Michael Addition | Chiral base catalyst, formation of chiral enamines pwr.edu.plmdpi.com |
| Transition Metal Catalysis | Asymmetric Hydrogenation, C-C Coupling | Chiral ligand to control stereochemistry mdpi.com |
| Phase Transfer Catalysis | Alkylation, Substitution Reactions | Quaternary ammonium (B1175870) salt derivatives as phase transfer agents |
Advancements in Computational Design and High-Throughput Screening of Derivatives
Modern drug discovery and materials science rely heavily on computational tools and high-throughput screening (HTS) to accelerate the identification of promising new molecules.
Computational Modeling: In silico methods are crucial for predicting the properties and activities of this compound derivatives. Conformational modeling and pharmacophore analysis have been used to understand the structural features required for the biological activity of related azabicyclo[2.2.2]octane sulfonamides. ucl.ac.uk These studies suggest that a specific "U" shape conformation is important for activity. ucl.ac.uk DFT calculations are also employed to support experimental findings in catalytic applications. pwr.edu.pl
High-Throughput Screening (HTS): HTS allows for the rapid testing of large libraries of compounds for a specific activity. HTS has been used to identify inhibitors of transporters from libraries of bioactive molecules. nih.gov The development of synthetic routes amenable to parallel synthesis will facilitate the creation of diverse libraries of this compound derivatives for screening in various biological and material science assays. researchgate.net
Potential as a Platform for Materials Science and Supramolecular Chemistry
The rigid, well-defined structure of the 2-azabicyclo[2.2.2]octane core makes it an interesting building block for materials science and supramolecular chemistry.
Polymer Science: Bicyclic amines can be polymerized through ring-opening reactions, leading to polymers with unique architectures. mdpi.com The incorporation of the 2-azabicyclo[2.2.2]octane unit into polymer backbones could impart specific thermal and mechanical properties.
Supramolecular Chemistry: The nitrogen atoms in the azabicycle can participate in non-covalent interactions, such as hydrogen bonding and halogen bonding. The related 1,4-diazabicyclo[2.2.2]octane has been used to construct supramolecular cages and metal-organic frameworks (MOFs). jyu.firesearchgate.net Similarly, this compound could be used as a node in the design of novel supramolecular assemblies with applications in areas like gas storage or separation.
Bioisosteres in Materials: The concept of bioisosterism, replacing a chemical group with another that has similar physical or chemical properties, is being explored in materials science. The 2-oxabicyclo[2.2.2]octane core, an analogue of the 2-azabicyclo[2.2.2]octane system, has been proposed as a saturated bioisostere for the phenyl ring, leading to materials with improved properties like solubility and metabolic stability. nih.govresearchgate.net This suggests that the 2-azabicyclo[2.2.2]octane scaffold could also be used to create novel materials with tailored properties.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
